4-Hydrazinyl-1-Phthalazinamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydrazinylphthalazin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-5-3-1-2-4-6(5)8(11-10)13-12-7/h1-4H,10H2,(H2,9,12)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPXVGKVYHPTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Hydrazinyl 1 Phthalazinamine and Analogues
Precursor Chemistry and Starting Materials for Phthalazine (B143731) Scaffolds
A variety of starting materials have been employed for the synthesis of the phthalazine scaffold, as detailed in the table below.
| Starting Material | Description | References |
| Phthalic Anhydride (B1165640) | A common and commercially available precursor. It reacts with hydrazine (B178648) to form phthalhydrazide (B32825), a key intermediate. longdom.orgchemrevlett.comsci-hub.seresearchgate.net | |
| Phthalides | Can be reacted with hydrazine derivatives or undergo condensation with aldehydes followed by cyclization with hydrazine. longdom.orgmdpi.com | |
| o-Aroylbenzoic Acids | These precursors are treated with hydrazine hydrate (B1144303) to yield phthalazinone derivatives. longdom.orgsci-hub.seresearchgate.net | |
| o-Cyanobenzaldehyde | Used in a one-pot method involving cyclization and condensation with hydrazine hydrochloride to produce hydralazine (B1673433) hydrochloride. google.com | |
| Benzoic Acid Derivatives | Substituted benzoic acids can be utilized as precursors to build a range of phthalazinone derivatives. sci-hub.seresearchgate.netresearchgate.net | |
| 1,4-Dichlorophthalazine | A versatile intermediate that allows for sequential functionalization at the 1 and 4 positions. acs.org |
To introduce the hydrazinyl group at the 1-position, a common and effective strategy involves creating a precursor with a suitable leaving group at this position. Chlorination of an intermediate phthalazinone is a widely adopted method to generate a highly reactive 1-chlorophthalazine (B19308). longdom.orgmdpi.com This reaction is typically achieved using reagents like phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅). mdpi.com The resulting 1-chlorophthalazine is an excellent electrophilic substrate for subsequent nucleophilic substitution. For instance, the chlorination of a phthalazinone intermediate creates a versatile precursor for synthesizing various derivatives. mdpi.com This approach is a key step in many multi-step sequences leading to the final product. google.comgoogle.com
The introduction of the hydrazine group is a defining step in the synthesis of 4-hydrazinyl-1-phthalazinamine and its analogues. This is most frequently accomplished via a nucleophilic aromatic substitution reaction. gacariyalur.ac.inresearchgate.net Hydrazine hydrate is the most common reagent used for this transformation, reacting with a 1-chlorophthalazine precursor to displace the chloride ion. longdom.orggoogle.comgoogle.com
The reaction conditions for this hydrazinolysis step can be critical. The process often involves heating the 1-chlorophthalazine with an excess of hydrazine hydrate in a solvent such as ethanol (B145695). The reactivity of the phthalazine ring can be influenced by other substituents. For example, if an electron-donating group is present on the ring, the nucleophilic substitution of a chlorine atom can be more difficult, requiring an excess of hydrazine under more forceful conditions. nih.gov In some methods, hydrazine hydrochloride is used in a one-pot cyclization and condensation process, which can be suitable for industrial-scale production. google.com The hydrazine moiety is crucial as it imparts unique chemical reactivity to the molecule, enabling further derivatization, such as condensation reactions with carbonyl compounds to form hydrazones. ontosight.ai
Classical and Established Synthetic Routes
Traditional methods for synthesizing phthalazine derivatives, including analogues of this compound, often rely on robust, multi-step reaction sequences that have been well-documented in the literature. These routes typically involve the sequential construction and functionalization of the heterocyclic core.
Classical syntheses often begin with simple, commercially available aromatic compounds like phthalic anhydride or substituted benzoic acids. longdom.orgsci-hub.se A representative pathway involves the reaction of phthalic anhydride with hydrazine hydrate to form 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide), a stable intermediate. longdom.orgchemrevlett.com This intermediate can then be manipulated further.
A common sequence involves the conversion of a phthalazinone to a 1-chlorophthalazine, as previously discussed. longdom.orggoogle.comgoogle.com This chlorinated intermediate is then subjected to hydrazinolysis to install the final hydrazinyl group. google.comgoogle.com An alternative established route starts from o-cyanobenzaldehyde, which undergoes a one-pot cyclization and condensation with hydrazine hydrochloride. google.com Other multi-step syntheses have been developed from precursors like 2-acylbenzoic acids, which cyclize with hydrazine to form phthalazinones that can be further modified. researchgate.net
The table below outlines a typical classical multi-step synthesis.
| Step | Reactants | Reagents/Conditions | Product/Intermediate | Reference |
| 1 | 2-Benzoylbenzoic acid | Hydrazine sulfate, NaOH, reflux | 4-Phenylphthalazin-1(2H)-one | sci-hub.se |
| 2 | 4-Phenylphthalazin-1(2H)-one | POCl₃ / PCl₅ | 1-Chloro-4-phenylphthalazine | mdpi.com |
| 3 | 1-Chloro-4-phenylphthalazine | Hydrazine hydrate, ethanol, reflux | 1-Hydrazinyl-4-phenylphthalazine | google.com |
Condensation and nucleophilic substitution are the cornerstone reactions in the classical synthesis of these compounds. Condensation reactions are fundamental to forming the initial phthalazine ring system. For example, the reaction between phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) is a well-established three-component condensation to form fused pyrazolo[1,2-b]phthalazine derivatives. chemrevlett.comderpharmachemica.com The reaction of hydrazine hydrate with ortho-dicarbonyl functionalities or their equivalents, such as in 2-aroylbenzoic acids, is another critical condensation step that leads to the formation of the phthalazinone ring. longdom.orgsci-hub.se
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of phthalazine derivatives. These modern approaches aim to reduce reaction times, minimize waste, and simplify purification processes.
Key modern strategies include:
One-Pot Multi-Component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, avoiding the need to isolate intermediates. bu.edu.eg MCRs for synthesizing pyrazolo[1,2-b]phthalazine derivatives have been developed using various starting materials, including phthalhydrazide, aldehydes, and malononitrile. chemrevlett.comderpharmachemica.com These methods increase efficiency and reduce waste. derpharmachemica.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. researchgate.net It has been successfully applied to the synthesis of various phthalazinone derivatives, offering a greener alternative to traditional protocols. researchgate.net
Electrochemical Synthesis: Electro-organic synthesis represents a green and efficient method for preparing phthalazine derivatives. analchemres.org An electrochemical approach has been described for the one-pot synthesis of nanosized particles of these compounds in high yields and very short reaction times. analchemres.org Late-stage electrochemical modification of hydralazine has also been explored as a sustainable strategy. researchgate.net
Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, offer a sustainable alternative to solution-phase synthesis. A sequential one-pot mechanochemical protocol has been developed for the synthesis of triazolo[3,4-a]phthalazines starting from hydralazine, significantly reducing solvent use and reaction time. nih.gov
Advanced Catalysis: The use of novel catalysts, including ionic liquids, heterogeneous catalysts, and nanocatalysts, has improved the efficiency and sustainability of phthalazine synthesis. chemrevlett.com For example, a recyclable magnetic cobalt nanocatalyst has been used for a one-pot, three-component synthesis, while NiFe₂O₄ nanoparticles have been employed as a heterogeneous catalyst for four-component reactions. researchgate.netderpharmachemica.com
The following table compares classical and modern approaches.
| Feature | Classical Approaches | Modern & Sustainable Approaches | References |
| Methodology | Multi-step sequences, isolation of intermediates | One-pot reactions, MCRs, mechanochemistry | longdom.orgderpharmachemica.comanalchemres.orgnih.gov |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, electrochemistry | researchgate.netanalchemres.orgresearchgate.net |
| Solvent Use | Often requires large volumes of organic solvents | Solvent-free (mechanochemistry) or reduced solvent use | nih.gov |
| Reaction Time | Often several hours to days | Minutes to a few hours | researchgate.netanalchemres.orgnih.gov |
| Catalysis | Often stoichiometric reagents or simple acids/bases | Advanced catalysts (nanoparticles, ionic liquids) | chemrevlett.comderpharmachemica.com |
| Sustainability | Generates more waste, higher energy consumption | Greener, more atom-economical, catalyst recycling | researchgate.netanalchemres.orgresearchgate.net |
Catalytic Methods in Phthalazine Synthesis
The development of efficient catalytic methods is crucial for the synthesis of the phthalazine core structure. Various catalysts have been employed to facilitate the cyclocondensation reactions that form the heterocyclic ring.
One-pot multi-component reactions are a prominent strategy, often utilizing catalysts to drive the reaction forward. dergipark.org.tr For instance, the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones has been achieved through a four-component reaction using nano-particulate NiFe₂O₄ as a heterogeneous base catalyst. derpharmachemica.com This method involves the initial formation of phthalhydrazide from phthalimide (B116566) and hydrazine hydrate, followed by reaction with an aldehyde and malononitrile. derpharmachemica.com
Other catalytic systems for phthalazine synthesis include:
Molecular Iodine: Used as an inexpensive and non-toxic catalyst for the three-component condensation of dimedone, aromatic aldehydes, and phthalhydrazide in ethanol. scispace.com
Copper(II) Triflate (Cu(OTf)₂): A recoverable acid catalyst used in the one-pot, three-component reaction of phthalhydrazide, aromatic aldehydes, and malononitrile in ethanol. dergipark.org.tr
Boric Acid: Employed as a green and eco-friendly catalyst in the one-pot, four-component condensation of phthalic anhydride, hydrazine monohydrate, malononitrile, and an aromatic aldehyde, often under microwave irradiation. rasayanjournal.co.in
Telmisartan-Copper Nanoparticles (Tel-Cu-NPs): Utilized in the one-pot synthesis of naphtho[2,3-g]phthalazine derivatives via grindstone chemistry. mdpi.com
The choice of catalyst can significantly impact the reaction's efficiency, yield, and environmental footprint. researchgate.net Catalytic methods are generally preferred over stoichiometric reagents as they reduce waste and can often be performed under milder conditions. researchgate.net
Green Chemistry Principles in this compound Production
Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical compounds like this compound to minimize environmental impact. dynamicscience.com.aunih.gov Key principles include waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. acs.org
In the context of phthalazine synthesis, green approaches focus on:
Use of Greener Solvents: Employing water or ethanol as reaction solvents instead of hazardous organic solvents. scispace.com
Catalysis: Utilizing catalysts to reduce energy consumption and waste generation. dynamicscience.com.au Boric acid, for example, is considered a green catalyst due to its low toxicity and cost. rasayanjournal.co.in
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy input compared to conventional heating methods. rasayanjournal.co.innih.gov A 2024 study demonstrated a microwave-assisted synthesis of a this compound analogue in aqueous ethanol, which reduced the reaction time to 2 hours with a 78% yield.
One-Pot Reactions: Combining multiple reaction steps into a single pot reduces the need for intermediate purification steps, thus minimizing solvent use and waste. dergipark.org.trrasayanjournal.co.in
The replacement of hazardous reagents is another critical aspect. For example, using hydrazine hydrate instead of the more toxic and corrosive anhydrous hydrazine reduces health hazards. dynamicscience.com.au
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. This involves a systematic study of various parameters that influence the reaction outcome.
Solvent Effects and Temperature Control
The choice of solvent and reaction temperature are critical parameters in the synthesis of phthalazine derivatives. The solvent can influence the solubility of reactants, the reaction rate, and the position of chemical equilibria.
In the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, various solvents were tested, including ethanol, tetrahydrofuran, dichloromethane (B109758), acetonitrile, methanol (B129727), and water. rasayanjournal.co.in Ethanol was often found to be a suitable solvent, providing good yields under reflux conditions. dergipark.org.trscispace.com In some cases, solvent-free conditions or the use of ionic liquids have been explored to develop more environmentally friendly protocols. derpharmachemica.comrasayanjournal.co.in
Temperature control is crucial for controlling reaction rates and minimizing the formation of side products. For the direct synthesis of this compound from 1-chlorophthalazine and hydrazine hydrate, the reaction is typically carried out at reflux temperature in ethanol (around 78 °C). In the synthesis of 4-substituted phthalazin-1(2H)-ones from 2-acylbenzoic acids, precise temperature control is necessary to manage the exothermicity of the reaction with hydrazine. researchgate.net
Table 1: Effect of Solvent and Temperature on Phthalazine Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Molecular Iodine (10 mol%) | Dimedone, Aromatic Aldehydes, Phthalhydrazide | Ethanol | Reflux | Moderate to Excellent | scispace.com |
| Cu(OTf)₂ (10 mol%) | Phthalhydrazide, Benzaldehyde, Malononitrile | Ethanol | Reflux | High | dergipark.org.tr |
| Boric Acid (10 mol%) | Phthalic Anhydride, Hydrazine Hydrate, Aromatic Aldehyde, Malononitrile | Ethanol | Microwave | High | rasayanjournal.co.in |
| None | 1-Chlorophthalazine, Hydrazine Hydrate | Ethanol | Reflux (~78) | 60-70 |
This table is generated based on available data and serves as an illustrative example.
Catalyst Loading and Reagent Stoichiometry
The amount of catalyst used (catalyst loading) and the molar ratio of the reactants (reagent stoichiometry) are key factors in optimizing a chemical reaction.
Catalyst Loading: The optimal catalyst loading is typically determined experimentally. For the synthesis of 1,1,1-triborylalkanes, the reaction outcome could be controlled by varying the catalyst loading of an organocatalyst. chemrxiv.org In the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones using Cu(OTf)₂, a catalyst loading of 10 mol% was found to be optimal. dergipark.org.tr Similarly, for the boric acid-catalyzed synthesis, 10 mol% was also determined to be the most effective amount. rasayanjournal.co.in
Reagent Stoichiometry: The stoichiometry of the reactants can significantly affect the yield and selectivity of the reaction. In the synthesis of 4-methoxybiphenyl (B1664174) via a Kumada coupling reaction, varying the ratio of 4-bromoanisole (B123540) to phenylmagnesium chloride from 1:1 to 1:1.5 resulted in an increased yield. beilstein-journals.org For the direct synthesis of this compound, an excess of hydrazine is often used to ensure complete conversion of the starting phthalazine precursor. Strict stoichiometric control is important to mitigate the formation of byproducts.
Purification and Isolation Techniques for Academic Research
After the synthesis, the desired product must be purified and isolated from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.
Chromatographic Separation Methodologies
Chromatography is a fundamental separation technique used extensively in academic research for the purification of chemical compounds. researchgate.netijfmr.comcribfb.com The principle of chromatography relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase. researchgate.net
For the purification of phthalazine derivatives, column chromatography is a commonly employed method. mdpi.com In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column to elute the components at different rates, allowing for their separation. researchgate.net
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used for both analytical and preparative-scale separations. mdpi.com It utilizes high pressure to force the solvent through a column containing very fine particles, leading to high-resolution separations. mdpi.com HPLC is often used to assess the purity of the final compound.
The choice of the stationary and mobile phases is critical for achieving effective separation and is determined by the polarity and other physicochemical properties of the compounds to be separated. mdpi.com
Recrystallization and Precipitation Strategies
The purification of this compound and its structural analogues, such as hydralazine and 1,4-dihydrazinophthalazine, is a critical step to ensure the removal of impurities, including starting materials, by-products, and residual solvents. The final purity of the active pharmaceutical ingredient is highly dependent on the effectiveness of these final isolation and purification stages. Recrystallization and precipitation are the most common and effective methods employed, leveraging the specific physicochemical properties of the target compound, such as its solubility in various solvent systems at different temperatures and pH levels. solubilityofthings.com
A key challenge in the synthesis of these compounds can be the removal of residual hydrazine, a reactive and toxic starting material. Therefore, robust crystallization processes are designed not only to achieve high purity and yield but also to control the levels of specific impurities by preventing their entrapment or "entrainment" within the crystal lattice of the final product. researchgate.net
The choice of solvent is paramount for a successful recrystallization. Phthalazine derivatives like hydralazine and its hydrochloride salt exhibit varied solubility in common solvents. Hydralazine hydrochloride is noted to be soluble in water and also dissolves in organic solvents such as ethanol and methanol. solubilityofthings.com The solubility is often dependent on temperature, with higher temperatures typically increasing solubility, a fundamental principle exploited in cooling crystallization. solubilityofthings.com The free base form of hydralazine can be extracted into organic solvents like dichloromethane. abq.org.br For some complex analogues, solvent mixtures such as chloroform/hexane have been used for recrystallization. cdnsciencepub.com
This classical method involves dissolving the impure compound in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to induce crystallization. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
For instance, after its synthesis from 1-chlorophthalazine and hydrazine hydrate in ethanol, hydralazine is crystallized as yellow needles simply by cooling the filtered reaction solution. google.comchemicalbook.com Further purification can be achieved by recrystallizing the isolated product from methyl alcohol. google.comchemicalbook.com This method is effective for compounds that exhibit a significant difference in solubility at high and low temperatures in a given solvent.
A notable example is the purification of hydralazine hydrochloride. The impure material is first dissolved in a minimal amount of hot water. Subsequently, ethanol, which acts as an anti-solvent, is added to the hot aqueous solution. As the mixture cools, highly purified hydralazine hydrochloride precipitates, which can then be isolated by filtration. google.com This technique can produce high yields of purified material. google.com
Table 1: Anti-Solvent Recrystallization of Hydralazine Hydrochloride
| Compound | "Good" Solvent | Anti-Solvent | Conditions | Yield | Purity | Reference |
|---|
The basic nature of the hydrazinyl and amino groups on the phthalazine core allows for purification via pH-controlled precipitation or crystallization. A compound can be selectively converted between its free base and salt form, each having different solubility profiles.
One strategy involves preparing the free hydralazine base from its commercially available hydrochloride salt. An aqueous solution of hydralazine hydrochloride is treated with a base, such as sodium hydroxide (B78521) (NaOH), to neutralize the acid and precipitate the free base, which can then be extracted into an organic solvent like dichloromethane. abq.org.br Conversely, the hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid. google.com In some industrial processes, the pH is adjusted to a highly acidic range (pH 1-2) to induce the crystallization of hydralazine hydrochloride from an ethanolic solution. google.com
Table 2: Purification via pH-Driven Precipitation/Crystallization
| Starting Compound | Reagent(s) | Solvent(s) | Final Product | Strategy | Yield | Reference |
|---|---|---|---|---|---|---|
| Hydralazine Hydrochloride | Sodium Hydroxide (NaOH) | Water, Dichloromethane | Hydralazine (Free Base) | Base addition to precipitate free base, followed by extraction and evaporative crystallization | 72% | abq.org.br |
| Hydralazine (Free Base) | 15% Hydrochloric Acid, Ethanol | Water, Ethanol | Hydralazine Hydrochloride | Acidification of free base followed by anti-solvent addition | 80-90% | google.com |
This method is suitable for compounds that are stable at ambient temperatures and soluble in volatile organic solvents. After extracting the free hydralazine base into dichloromethane following its precipitation from the salt form, yellow crystals of the purified compound can be obtained through the slow evaporation of the solvent under ambient conditions. abq.org.br
To remove colored impurities or trace contaminants, an adsorbent like activated carbon is often used. In a typical refining step, the crude product is dissolved in a suitable solvent (e.g., an ethanolic solution), heated, and then treated with activated carbon. google.com The carbon adsorbs the impurities, and upon hot filtration to remove the carbon, the purified compound crystallizes from the clear filtrate as it cools. google.com
Chemical Reactivity and Derivatization Strategies of 4 Hydrazinyl 1 Phthalazinamine
Reactivity at the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) is a potent nucleophile and is the primary site of reactivity in 4-Hydrazinyl-1-Phthalazinamine. This moiety readily participates in a variety of reactions, including acylation, sulfonylation, alkylation, arylation, condensation, and cycloaddition reactions.
The nucleophilic nature of the hydrazine group facilitates its reaction with acylating and sulfonylating agents. Acylation is typically achieved using acyl chlorides or anhydrides, leading to the formation of hydrazides. These reactions are fundamental in the construction of various heterocyclic systems.
Sulfonylation of aromatic compounds can be achieved using sulfonyl chlorides in the presence of a catalyst, such as iron(III) chloride, sometimes under microwave irradiation to enhance reaction rates and yields. organic-chemistry.org While direct sulfonylation of this compound is not extensively detailed in the provided results, the general principles of aromatic sulfonylation suggest that the phthalazine (B143731) ring could be susceptible to such reactions under appropriate conditions. organic-chemistry.org
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product Type |
|---|---|---|
| This compound | Acyl Chloride (R-COCl) | N-Acylhydrazide |
This table represents generalized reaction types.
The hydrazine moiety can undergo alkylation and arylation, although these reactions are less commonly detailed for this specific compound compared to acylation. Photoinduced methods have been developed for the arylation and alkylation of related nitrogen-containing heterocycles, such as 1,2,4-triazine-3,5(2H,4H)-diones, using hydrazines. rsc.orgnih.gov These modern synthetic approaches, which can even be powered by sunlight, suggest potential pathways for the derivatization of this compound at the hydrazine group. rsc.orgnih.gov
A cornerstone of the reactivity of this compound is its condensation reaction with aldehydes and ketones to form stable hydrazones. wikipedia.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com The formation of the C=N double bond in the hydrazone structure is a key transformation. wikipedia.org
These reactions are often catalyzed by acid and are crucial for synthesizing various heterocyclic scaffolds. researchgate.net For instance, the reaction of 1-hydrazino-4-phenylphthalazine with pyruvic acid or ethyl pyruvate (B1213749) yields the corresponding hydrazones, which can then be cyclized to form triazinophthalazines. nih.gov The reaction conditions, such as pH and solvent, can be optimized to improve reaction rates and yields. numberanalytics.comnih.gov Typically, polar protic solvents like ethanol (B145695) or methanol (B129727) are employed. numberanalytics.com
Table 2: Examples of Hydrazone Formation
| Carbonyl Compound | Resulting Hydrazone |
|---|---|
| p-Tolualdehyde | (E)-4-(2-(4-methylbenzylidene)hydrazinyl)phthalazin-1-amine |
| Pyruvic Acid | 2-((2-(4-aminophthalazin-1-yl)hydrazono)propanoic acid |
This table illustrates potential products from condensation reactions.
The hydrazine moiety can participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems. For example, reaction with dicarbonyl compounds like oxalic acid can lead to the formation of 6-aryl-1,2,4-triazolo[3,4-a]phthalazines. nih.gov Similarly, reaction with diethyl oxalate (B1200264) can afford 7-aryl-3,4-dioxo-1,2,4-triazino[3,4-a]phthalazines. nih.gov
Furthermore, Huisgen [3+2] dipolar cycloaddition reactions of related phthalazinium ylides with alkynes are a facile method for synthesizing pyrrolo[2,1-a]phthalazine derivatives. mdpi.com These reactions can be performed under thermal conditions or accelerated using microwave or ultrasound irradiation. semanticscholar.org This type of reactivity highlights the potential of the hydrazine-derived portion of the molecule to act as a precursor to a 1,3-dipole for cycloaddition reactions.
Reactivity at the Phthalazine Ring System
The phthalazine ring, being an aromatic system, can also undergo chemical transformations, although its reactivity is influenced by the electron-donating amino and hydrazinyl substituents.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. pdx.eduuomustansiriyah.edu.iqmasterorganicchemistry.com The mechanism typically involves the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. uomustansiriyah.edu.iq The rate and regioselectivity of EAS reactions are heavily influenced by the nature of the substituents already present on the ring. pdx.edu
In the case of this compound, the amino and hydrazinyl groups are strong activating groups, meaning they increase the electron density of the aromatic ring and make it more susceptible to electrophilic attack. These groups are also ortho-, para-directing. However, the electron-withdrawing nature of the pyridazine (B1198779) portion of the phthalazine ring system deactivates the benzo ring towards electrophilic attack compared to benzene itself. The interplay of these activating and deactivating effects will determine the precise conditions required for and the outcome of EAS reactions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com Recent studies have also provided new insights into the mechanisms of these classic reactions, sometimes challenging the traditional two-step model involving a distinct arenium ion intermediate. nih.gov
Nucleophilic Substitution at C1 and C4 Positions
The phthalazine nucleus, particularly when substituted with electron-donating groups like amino and hydrazinyl, exhibits distinct reactivity patterns. The carbon atoms at positions C1 and C4 are susceptible to nucleophilic substitution, a reaction pathway that is fundamental for the derivatization of this compound. The reactivity of these positions is significantly influenced by the nature of the substituent present. For instance, chlorinated analogs such as 4-benzyl-1-chlorophthalazine are highly reactive towards nucleophiles. This increased reactivity facilitates the introduction of various functional groups, including amino, sulfonic acid, or thiocyanate (B1210189) moieties, through nucleophilic displacement of the chloride ion. researchgate.net
Conversely, the presence of an amino group at C1, as in this compound, modulates the electrophilicity of the phthalazine ring. While direct substitution on the carbon bearing the amino group is less common, the hydrazinyl group itself is a potent nucleophile. The primary reaction pathway often involves the condensation of the hydrazinyl moiety with electrophiles. However, the inherent electronic properties of the ring still allow for substitution reactions under specific conditions, often involving activation of the ring or the use of highly reactive nucleophiles. For example, condensation of 4-benzyl-1-chlorophthalazine with a range of nucleophiles leads to the formation of diverse derivatives, including 4-benzylphthalazin-1-ylamino compounds and others. researchgate.net The course of reactions with amines can depend on the nucleophilicity of the amine and the nature of the leaving group, with more nucleophilic amines tending to yield acylated products. researchgate.net
Ring-Opening and Rearrangement Processes
The phthalazine ring system, while generally stable, can undergo ring-opening and rearrangement reactions under certain conditions. These transformations are often observed in mass spectrometric fragmentation studies, where the molecule breaks apart in predictable patterns, including the loss of the hydrazine moiety and subsequent rearrangements to form stable fragment ions.
In synthetic chemistry, ring-opening can be a deliberate strategy to access different heterocyclic scaffolds. For example, the reaction of certain phthalazine derivatives with reagents like epichlorohydrin (B41342) (ECH) can proceed via a ring opening-ring closing mechanism of the oxirane nucleus. researchgate.net Electrocyclic reactions, a class of pericyclic reactions, represent another pathway for ring-opening or closing, driven by concerted electron movement. numberanalytics.com While specific examples involving this compound are not extensively detailed, the general principles apply to the broader class of heterocyclic compounds. Rearrangement reactions, such as hydride shifts, can also occur, particularly in reactions involving carbocation intermediates, leading to the formation of more stable products. masterorganicchemistry.com
Synthesis of Novel Heterocyclic Systems from this compound
The rich functionality of this compound, possessing both a nucleophilic hydrazinyl group and an amino group on an aromatic core, makes it an exceptionally versatile building block for the synthesis of complex heterocyclic systems.
Formation of Fused Rings via Intramolecular Cyclization (e.g., Triazoles, Pyrazoles)
A primary strategy for elaborating the this compound scaffold is through the reaction of the hydrazinyl group with bifunctional electrophiles, leading to the formation of a new ring that is fused to the phthalazine core. The most common examples involve the synthesis of triazolo- and pyrazolo-phthalazines.
The reaction of 1-hydrazinophthalazine (a closely related precursor) with reagents like thiocarbonic dihydrazide can lead to intramolecular cyclization, yielding triazolethione derivatives. ekb.eg More directly, the hydrazinyl moiety readily condenses with compounds containing two electrophilic centers, or a carbonyl group and another functional group, to form five-membered heterocyclic rings. For instance, reaction with α,β-unsaturated ketones or esters can lead to pyrazole (B372694) formation. The synthesis of 1,2,4-triazoles can be achieved by reacting hydrazines with various reagents such as formamide (B127407) or through copper-catalyzed oxidative coupling reactions. organic-chemistry.org The hydrazone derivatives, formed by the initial condensation of the hydrazinyl group with an aldehyde or ketone, are key intermediates in many of these cyclization reactions. derpharmachemica.com These hydrazones can then undergo intramolecular cyclization to generate the fused heterocyclic system. derpharmachemica.comnih.gov For example, 1-hydrazinophthalazine derivatives have been explicitly used as precursors to synthesize triazolo[3,4-a]phthalazines and pyrazolyl phthalazines. researchgate.net
The table below summarizes representative reactions leading to fused heterocyclic systems.
| Starting Material | Reagent(s) | Fused Ring System | Reference(s) |
| 1-Hydrazinophthalazine | 2-Aroylbenzoic acid derivatives | Pyrazolyl phthalazines | researchgate.net |
| 1-Hydrazinophthalazine | Thiocarbonic dihydrazide | Triazolophthalazines | ekb.eg |
| Hydrazine Derivatives | Formamide | 1,2,4-Triazoles | organic-chemistry.org |
| Hydrazone Intermediate | - | Pyrazoles/Triazoles | derpharmachemica.comnih.gov |
Construction of Spiro and Bridged Systems
Beyond fused rings, this compound and its derivatives can be precursors for more complex three-dimensional structures like spiro and bridged systems. Spiro compounds feature two rings connected by a single common atom. qmul.ac.uk The synthesis of such structures often involves the reaction of a cyclic ketone with a bifunctional nucleophile or vice versa. While direct synthesis of spiro systems from this compound is not widely reported, the principles of spirocycle formation could be applied. For example, a derivative of phthalazine could be designed to contain a tethered nucleophilic center that could attack a carbonyl group within the same molecule, leading to a spirocyclic junction. The construction of spiro-bicyclic compounds has been demonstrated from cyclohexenone derivatives, highlighting a potential synthetic strategy. researchgate.net
Bridged bicyclic compounds, where two rings share two non-adjacent atoms, represent another class of complex architectures. nih.govchemrxiv.org Their synthesis often relies on intramolecular reactions that span across a pre-existing ring. Intramolecular Michael-type reactions of in situ-formed vinylnitroso compounds have been used to prepare a variety of bridged carbobicyclic compounds. nih.gov Although not directly employing this compound, these advanced cyclization strategies showcase the potential for creating bridged systems from appropriately functionalized precursors. A patent application describes tricyclic derivatives of phthalazinamine where the rings can be fused, bridged, or spiro-linked, indicating the chemical feasibility of such structures. googleapis.com
Derivatization Towards Bi- and Multi-cyclic Architectures
The synthesis of bi- and multi-cyclic architectures from this compound is a testament to its utility as a synthetic scaffold. The formation of fused triazole or pyrazole rings, as discussed in section 3.3.1, is a direct method to generate bicyclic systems where the new ring is fused to the original phthalazine core. researchgate.net
Further elaboration can lead to more complex multi-cyclic structures. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool for building molecular complexity. beilstein-journals.org For instance, an intermediate formed from a phthalazine derivative could be designed to undergo a cyclization followed by an intramolecular cycloaddition, rapidly assembling a tricyclic product. beilstein-journals.org One-pot, multi-component reactions also provide an efficient pathway to complex molecules, such as the synthesis of 1H-pyrazolo[1,2-b]phthalazine derivatives from hydrazine hydrate (B1144303), anhydrides, isocyanides, and acetylenic esters. longdom.org The synthesis of 5-benzyl-6,6a,12-triazobenzo[a]-anthracen-7-one, a multi-cyclic system, from a 4-benzyl-1-chlorophthalazine derivative and an anthranilic acid derivative further illustrates the potential for creating complex architectures. researchgate.net
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. The reactivity is dominated by the nucleophilic character of the hydrazinyl group and the electronic properties of the phthalazine ring.
The condensation of the hydrazinyl group with carbonyl compounds to form hydrazones is a well-established, fundamental reaction. The subsequent cyclization of these hydrazone intermediates is often the key step in forming fused heterocycles. For example, in the synthesis of triazoles, the mechanism can involve an initial condensation, followed by an intramolecular nucleophilic attack and subsequent dehydration or oxidation to form the aromatic triazole ring.
In nucleophilic substitution reactions, such as those on chlorophthalazine precursors, the mechanism is typically a standard SNAr (nucleophilic aromatic substitution) pathway, where the nucleophile attacks the electron-deficient carbon atom, leading to the displacement of the leaving group. The alkylation of phthalazinone derivatives often proceeds via an SN2 mechanism. ekb.eg
More complex transformations involve pericyclic reactions or rearrangements. Electrocyclic reactions, for instance, are concerted processes governed by orbital symmetry rules, and their mechanisms dictate the stereochemistry of the product. numberanalytics.com Mechanistic studies, including kinetic experiments and computational analysis using methods like Density Functional Theory (DFT), can provide deep insights into the electronic structure of intermediates and transition states, helping to rationalize observed regioselectivity and reactivity. researchgate.netacs.org For example, DFT studies can explain why nucleophilic attack might occur at a specific nitrogen or oxygen atom in an ambident nucleophile. researchgate.net Kinetic isotope effect measurements have been used to suggest a rate-determining nih.gov-hydride transfer in the transformation of an intermediate propargylamine (B41283) to an allene (B1206475). acs.org Such detailed mechanistic studies are essential for advancing the synthetic chemistry of this compound and its derivatives.
Elucidation of Reaction Pathways and Intermediates
The derivatization of this compound primarily proceeds through the formation of hydrazone intermediates, which can then undergo intramolecular cyclization to yield stable heterocyclic systems. The reaction pathways are influenced by the nature of the electrophilic partner and the reaction conditions.
Condensation with Aldehydes and Ketones:
The most fundamental reaction of this compound is its condensation with aldehydes and ketones. The lone pair of electrons on the terminal nitrogen of the hydrazinyl group initiates a nucleophilic attack on the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form a stable hydrazone derivative. numberanalytics.com This reaction is generally acid-catalyzed, with the protonation of the carbonyl oxygen enhancing its electrophilicity. numberanalytics.com
Nucleophilic Attack: The hydrazinyl nitrogen attacks the carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen.
Dehydration: The resulting carbinolamine intermediate eliminates a water molecule to form the final hydrazone product.
Cyclization with Dicarbonyl and Related Compounds:
The reactivity of this compound with dicarbonyl compounds or molecules containing adjacent reactive functional groups leads to the formation of fused heterocyclic rings. These reactions proceed via an initial hydrazone formation, followed by an intramolecular cyclization and subsequent aromatization where possible.
For instance, reactions with β-dicarbonyl compounds like acetylacetone (B45752) can lead to the formation of pyrazole derivatives. nih.gov The reaction with α-keto acids, such as pyruvic acid, initially forms a hydrazone which can be cyclized to a 1,2,4-triazino[3,4-a]phthalazine derivative. nih.gov Similarly, reaction with oxalic acid results in the formation of a 6-aryl-1,2,4-triazolo[3,4-a]phthalazine. nih.gov
The proposed pathway for these cyclizations involves the initial formation of the hydrazone, followed by the attack of the secondary amine nitrogen of the hydrazone on the second carbonyl group, leading to a cyclic intermediate that then dehydrates to form the final, stable heterocyclic product. The regioselectivity of the cyclization is dependent on the nature of the dicarbonyl compound and the reaction conditions. researchgate.net
Another important derivatization strategy involves azide (B81097) coupling. For example, a hydrazide precursor can be converted to an azide, which then reacts with various amines to form N-substituted propanamides. nih.gov
The table below summarizes various derivatization pathways and the resulting heterocyclic systems.
| Reactant Type | Intermediate | Final Product |
| Aldehydes/Ketones | Hydrazone | Hydrazone Derivative |
| α-Ketoacids (e.g., Pyruvic acid) | Hydrazone | 1,2,4-Triazino[3,4-a]phthalazine |
| Oxalic Acid | Amidrazone | 1,2,4-Triazolo[3,4-a]phthalazine |
| β-Diketones (e.g., Acetylacetone) | Enehydrazine/Hydrazone | Pyrazole Derivative |
| Hydrazide (via azide coupling) | Acyl Azide | N-substituted Propanamides |
Kinetic Studies of Derivatization Reactions
The kinetics of the derivatization of this compound, particularly hydrazone formation, have been a subject of study to optimize reaction conditions and understand the reaction mechanism.
Hydrazone Formation Kinetics:
The formation of hydrazones from this compound and aldehydes is a reaction that has been shown to follow second-order kinetics. This implies that the rate of the reaction is proportional to the concentration of both the hydrazinylphthalazinamine and the aldehyde.
A key factor influencing the reaction rate is the pH of the medium. The reaction is acid-catalyzed, and studies have indicated an optimal pH range of 4-5 for hydrazone formation. numberanalytics.com At this pH, there is sufficient protonation of the carbonyl group to increase its electrophilicity, while the hydrazinyl group remains sufficiently nucleophilic to attack the carbonyl carbon. At lower pH values, the hydrazine becomes protonated and thus non-nucleophilic, slowing the reaction. At higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step at neutral pH. nih.gov
Recent studies utilizing stopped-flow spectroscopy have provided more precise kinetic data for these reactions.
The table below presents a summary of the kinetic parameters for the derivatization of this compound.
| Reaction Type | Kinetic Order | Optimal pH | Rate-Limiting Step (at neutral pH) |
| Hydrazone Formation | Second-order | 4-5 | Dehydration of the tetrahedral intermediate |
Factors such as the electronic nature of the substituents on the aldehyde or ketone also influence the reaction rate. Electron-withdrawing groups on the carbonyl compound generally increase the rate of reaction by making the carbonyl carbon more electrophilic. nih.gov The choice of solvent can also play a significant role, with polar protic solvents often facilitating the proton transfers involved in the reaction mechanism. numberanalytics.com
Advanced Spectroscopic and Structural Characterization Methodologies for 4 Hydrazinyl 1 Phthalazinamine and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of an exact molecular formula from the measured mass.
For 4-Hydrazinyl-1-Phthalazinamine, the molecular formula is C₈H₉N₅. nih.gov The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements. An experimentally obtained HRMS value that closely matches this theoretical mass, with a very low mass error, provides definitive evidence for the compound's elemental composition. This technique is also critical in identifying process-related impurities and metabolites, where even minute differences in mass can distinguish between different potential structures. semanticscholar.orgiosrjournals.org For example, in the analysis of a process-related impurity in Hydralazine (B1673433) Hydrochloride, HRMS was used to propose a molecular formula which was later confirmed by other spectroscopic methods. iosrjournals.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉N₅ |
| Theoretical Monoisotopic Mass | 175.08580 Da |
| Expected Ion (e.g., [M+H]⁺) | 176.09362 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule. For instance, ¹H and ¹³C NMR have been used to characterize novel Schiff bases derived from hydralazine. researchgate.netscirp.org
Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle of complex molecules by revealing correlations between different nuclei. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to trace the connectivity of the protons on the benzene (B151609) ring portion of the phthalazine (B143731) core. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. nih.gov It provides unambiguous one-bond C-H correlations, allowing for the direct assignment of protonated carbons in the ¹³C spectrum. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov HMBC is critical for piecing together the molecular skeleton, especially around quaternary carbons (carbons with no attached protons) and heteroatoms. It would be instrumental in connecting the hydrazinyl group (-NHNH₂) and the amino group (-NH₂) to the correct positions on the phthalazine ring. sdsu.edu
| Technique | Information Gained | Application to this compound |
|---|---|---|
| COSY | Shows ¹H-¹H correlations through 2-3 bonds. | Confirms connectivity of aromatic protons in the benzene ring. |
| HSQC | Shows direct ¹H-¹³C one-bond correlations. | Assigns specific protons to their directly attached carbons. |
| HMBC | Shows ¹H-¹³C correlations over 2-3 bonds. | Establishes the connectivity of the entire phthalazine ring system and confirms the positions of the hydrazinyl and amine substituents. |
Dynamic NMR (DNMR) is a specialized technique used to study chemical processes that occur on the same timescale as the NMR experiment, such as conformational changes or rotations around single bonds. nih.gov By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers and rates of these dynamic processes.
For molecules containing hydrazide or hydrazone moieties, DNMR has been used to study restricted rotation around N-N and N-C bonds. rsc.orguniroma1.it In the case of this compound, DNMR could potentially be employed to investigate the rotational dynamics around the C4-N bond connecting the hydrazinyl group to the phthalazine ring. Such studies would provide valuable insight into the molecule's conformational flexibility and the preferred orientation of its substituents in solution.
X-ray Crystallography for Solid-State Molecular Architecture
In this technique, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. Single-crystal X-ray diffraction has been successfully used to determine the structures of numerous phthalazine and hydralazine derivatives, including metal complexes and reaction products. ias.ac.inresearchgate.net The analysis yields precise data on the geometry of the phthalazine ring system and its substituents. For example, a study on a hydralazine derivative revealed two independent molecules in the asymmetric unit with different orientations of a thiophene (B33073) ring relative to the phthalazine system. researchgate.net
| Parameter | Example Data for a Hydrazone Derivative mdpi.com |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 10.3368(6) Å, b = 11.9804(8) Å, c = 12.7250(5) Å |
| Unit Cell Angles | α = 100.904(4)°, β = 107.959(4)°, γ = 109.638(6)° |
Co-crystallization involves crystallizing a target molecule (like this compound) with another molecule, known as a co-former, to create a new crystalline solid with potentially improved properties. researchgate.netrsc.org These studies are fundamental to the field of crystal engineering, which explores how molecules interact and self-assemble in the solid state.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present. In the structural elucidation of this compound, IR and Raman spectroscopy provide complementary information regarding the vibrational modes of its constituent parts: the phthalazine ring, the primary amine group, and the hydrazinyl substituent.
The analysis of the vibrational spectra is based on the principle that molecular bonds and groups of atoms vibrate at characteristic frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR absorption spectrum. Raman spectroscopy, on the other hand, involves scattering of monochromatic light (typically from a laser), where shifts in the frequency of the scattered light correspond to the vibrational frequencies of the molecule. A key difference is that IR activity requires a change in the dipole moment during a vibration, while Raman activity requires a change in polarizability. For a molecule like this compound, which lacks a center of inversion, many vibrational modes are expected to be active in both IR and Raman spectra. nih.gov
Phthalazine Ring Vibrations: The core phthalazine structure gives rise to a series of characteristic bands. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the fused aromatic rings produce a set of distinct bands in the 1650-1450 cm⁻¹ range. These bands are crucial for confirming the integrity of the heterocyclic ring system. Ring "breathing" modes and other skeletal vibrations can be found at lower frequencies.
Amine and Hydrazinyl Group Vibrations: The primary amine (-NH₂) and hydrazinyl (-NHNH₂) groups exhibit several characteristic vibrations that are key identifiers in the spectrum.
N-H Stretching: The N-H stretching vibrations are particularly informative. The amine group typically shows two bands corresponding to asymmetric and symmetric stretching, usually in the 3500-3300 cm⁻¹ region. The hydrazinyl group also contributes N-H stretching bands in a similar range. The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies. nih.gov
N-H Bending (Scissoring): The scissoring vibration of the -NH₂ group is expected to produce a medium to strong absorption band in the 1650-1580 cm⁻¹ region.
N-N Stretching: The N-N single bond stretch of the hydrazinyl group is a weaker vibration, typically observed in the 1150-1050 cm⁻¹ range. Its identification can be challenging but is a key marker for the hydrazinyl moiety.
NH₂ Wagging and Twisting: These out-of-plane bending vibrations occur at lower frequencies, often in the 900-650 cm⁻¹ region, and can provide further structural confirmation.
By combining the analysis of these distinct regions, a detailed vibrational profile of this compound can be constructed. The table below summarizes the expected characteristic vibrational frequencies and their assignments based on the analysis of its functional groups and related compounds.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | -NH₂, -NHNH₂ | 3500 - 3300 | Medium - Strong |
| Aromatic C-H Stretch | Phthalazine Ring | 3100 - 3000 | Medium - Weak |
| N-H Bending (Scissoring) | -NH₂ | 1650 - 1580 | Medium - Strong |
| C=C / C=N Ring Stretch | Phthalazine Ring | 1650 - 1450 | Medium - Strong |
| N-N Stretch | -NHNH₂ | 1150 - 1050 | Weak - Medium |
| C-N Stretch | Amine/Hydrazinyl | 1350 - 1250 | Medium |
| NH₂ Wagging / Twisting | -NH₂, -NHNH₂ | 900 - 650 | Broad, Medium |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. It provides valuable information about the extent of conjugation and the nature of the chromophores present. In this compound, the conjugated system of the phthalazine ring, along with the auxochromic amine and hydrazinyl groups, dictates its electronic absorption properties.
The UV-Vis spectrum arises from the absorption of photons that promote electrons from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The primary chromophore in this compound is the phthalazine bicyclic aromatic system. The key electronic transitions expected for this molecule are:
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of conjugated systems like aromatic rings. These transitions are typically of high intensity (high molar absorptivity, ε) and are responsible for the strong absorption bands observed in the UV region, generally below 350 nm for phthalazine-type structures. nih.gov The presence of electron-donating substituents like the amine and hydrazinyl groups can cause a bathochromic (red) shift, moving these absorptions to longer wavelengths.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to a π* anti-bonding orbital. These transitions are typically of much lower intensity (low ε) compared to π → π* transitions and occur at longer wavelengths, sometimes extending into the visible region of the spectrum. The heterocyclic nitrogen atoms of the phthalazine ring and the nitrogens of the substituents are the sources of these non-bonding electrons.
The solvent environment can influence the position of absorption maxima. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption bands (solvatochromism). For instance, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents. researchgate.net
Detailed analysis of the UV-Vis spectrum of this compound would reveal multiple absorption bands corresponding to these transitions, confirming the electronic structure of the conjugated system.
| Electronic Transition | Orbitals Involved | Expected Wavelength (λmax) Region | Expected Intensity (ε) |
|---|---|---|---|
| π → π | π (bonding) → π (anti-bonding) | ~220 - 350 nm | High |
| n → π | n (non-bonding) → π (anti-bonding) | > 350 nm | Low |
Computational and Theoretical Investigations of 4 Hydrazinyl 1 Phthalazinamine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the behavior of 4-Hydrazinyl-1-Phthalazinamine at a molecular level. ornl.gov These first-principles methods, such as Density Functional Theory (DFT), solve the Schrödinger equation with certain approximations to provide detailed information about the molecule's electronic properties. ornl.gov Such calculations are crucial for studying systems where experimental data may be difficult to obtain. ornl.gov
HOMO-LUMO Energy Levels and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. researchgate.net The HOMO represents the orbital with the highest energy that is occupied by electrons and signifies the ability of a molecule to donate an electron. irjweb.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and indicates the molecule's ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.commdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com
In derivatives of phthalazine (B143731), the HOMO is often localized on the aromatic portions of the molecule, while the LUMO is centered on the phthalazine ring system. mdpi.com This distribution of frontier orbitals is crucial for understanding electronic transitions, such as those observed in UV-Vis spectroscopy, which correspond to the excitation of an electron from the HOMO to the LUMO. irjweb.com
Table 1: Frontier Orbital Energies and Related Properties
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. irjweb.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. irjweb.com |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. irjweb.com A smaller gap often implies higher reactivity. irjweb.com |
Charge Distribution and Electrostatic Potential Maps
Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.org These maps are invaluable for understanding molecular interactions and predicting reactivity. libretexts.orgpearson.com The ESP is calculated by determining the interaction energy of a positive point charge with the nuclei and electrons of the molecule. wuxiapptec.com
Fukui Functions and Reactivity Prediction
The Fukui function is a reactivity descriptor derived from density functional theory that helps to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgresearchgate.net It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. wikipedia.org
There are three main types of Fukui functions:
f+(r) : Predicts the site for a nucleophilic attack and is calculated from the electron density difference between the neutral molecule and its anion. scm.comfaccts.de
f-(r) : Predicts the site for an electrophilic attack and is determined from the electron density difference between the neutral molecule and its cation. scm.comfaccts.de
f0(r) : Predicts the site for a radical attack. faccts.de
By calculating these functions for this compound, specific atoms or regions that are most susceptible to different types of chemical reactions can be identified. researchgate.net This information is highly valuable in understanding the molecule's chemical behavior and designing new synthetic pathways. nih.gov The Fukui function has been successfully applied to various chemical and biological systems to understand and predict reactivity. nih.gov
Conformational Analysis and Tautomeric Equilibria
The three-dimensional structure and the potential for existing in different isomeric forms are critical to the function and properties of this compound.
Energy Landscapes of Different Conformers
Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule, known as conformers, and determining their relative energies. ufms.br For a flexible molecule like this compound, which has rotatable bonds, multiple conformers can exist. ufms.br Theoretical calculations, often using density functional theory, can map the potential energy surface to locate the energy minima corresponding to stable conformers. ufms.br
The relative populations of these conformers at equilibrium are determined by their free energies, with lower energy conformers being more abundant. chemrxiv.org Understanding the conformational preferences is essential as the biological activity and physical properties of a molecule can be highly dependent on its specific three-dimensional shape. researchgate.net
Theoretical Prediction of Tautomeric Forms and Their Relative Stabilities
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can potentially exist in different tautomeric forms due to the presence of the hydrazinyl and amine groups. Quantum chemical calculations are a powerful tool for predicting the existence and relative stabilities of these tautomers. unifr.chscirp.org
By calculating the energies of formation for each possible tautomer, their relative stability can be established. scirp.org The tautomer with the lowest energy of formation is predicted to be the most stable and, therefore, the most abundant form at equilibrium. scirp.org These theoretical predictions can be compared with experimental data from techniques like NMR spectroscopy to confirm the dominant tautomeric form in different environments. unifr.ch The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and biological properties. kuleuven.be
Reaction Mechanism Modeling and Transition State Analysis
Modeling reaction mechanisms and analyzing transition states are crucial for predicting the chemical behavior of a compound. Through quantum chemical calculations, researchers can map out the energetic landscape of a reaction, identifying the most likely pathways and the energy required to initiate them.
Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the complex reaction pathways of phthalazine derivatives. researchgate.netresearchgate.netekb.eg For this compound, several types of reactions can be computationally modeled, including oxidation, reduction, and nucleophilic substitution. The reactivity is largely influenced by the electron-rich nature of the phthalazine ring system, which is further enhanced by the amino and hydrazinyl substituents.
The hydrazinyl group is a key functional moiety, enabling reactions such as condensation with carbonyl compounds to form hydrazones. Theoretical investigations into the closely related compound, hydralazine (B1673433), have provided detailed mechanistic insights that are likely applicable to this compound. For instance, studies on the radical scavenging activity of hydralazine against species like the hydroperoxyl radical (HOO•) have shown that the reaction proceeds via a Formal Hydrogen Transfer (FHT) mechanism. acs.org This process involves the transfer of a hydrogen atom from the hydrazinyl group to the radical, a critical step in the compound's antioxidant behavior. acs.org DFT calculations can model the potential energy surface for such a transfer, confirming the favorability of this pathway over others. acs.org
Furthermore, computational models can explain the regiospecificity of reactions. For example, in the synthesis of phthalazinone derivatives, DFT can be used to predict whether a nucleophilic attack is more likely to occur at one position over another, guiding synthetic strategies. researchgate.net These theoretical approaches can also help understand the formation of intermediates, such as the hydrazone derivative formed during the reaction of 2-aroyl benzoic acid with hydrazine (B178648) hydrate (B1144303), which subsequently undergoes ring closure. ekb.eg
A key outcome of reaction mechanism modeling is the calculation of activation energy (Ea), the minimum energy required for a reaction to occur. libretexts.org The Arrhenius equation, k = Ae-Ea/RT, mathematically connects the activation energy (Ea) with the rate constant (k), temperature (T), and the frequency factor (A). opentextbc.ca Computational methods can determine Ea by calculating the energy difference between the reactants and the transition state. libretexts.orgopentextbc.ca A higher activation energy corresponds to a slower reaction rate. libretexts.org
While specific activation energy values for reactions involving this compound are not extensively documented in the provided literature, kinetic studies on the analogous compound hydralazine offer valuable predictions. For the radical scavenging reaction with HOO•, rate constants have been calculated, showing significant variation depending on the chemical environment. acs.org These predictions are vital for understanding the compound's potential antioxidant efficacy in different biological media. acs.org
The table below, based on data for hydralazine, illustrates the predicted reaction rates in various environments, showcasing the power of computational predictions.
| Environment | Predicted Rate Constant (M⁻¹ s⁻¹) |
|---|---|
| Gas Phase | 9.64 × 10⁶ to 4.52 × 10⁸ |
| Aqueous Solution | 2.62 × 10⁴ to 5.13 × 10⁷ |
| Lipid Medium | 5.75 × 10⁴ to 6.66 × 10⁶ |
Table 1. Predicted rate constants for the HOO• radical scavenging by Hydralazine in different environments, serving as a model for this compound. Data sourced from theoretical and kinetic studies. acs.org
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a cinematic view of molecular behavior over time, capturing the complex movements, conformational changes, and interactions of molecules. youtube.com These physics-based simulations are invaluable for understanding the dynamic nature of compounds like this compound in realistic environments, such as in a solvent or interacting with a biological target. youtube.comnih.gov
The conformation of a molecule—its three-dimensional shape—is often highly dependent on its surrounding environment, particularly the solvent. MD simulations in explicit solvent can predict how a molecule's structure adapts to different media. nih.gov For this compound, solubility and conformation are significantly influenced by the solvent's polarity and hydrogen bonding capability.
The molecule possesses both polar groups (amino and hydrazinyl) and a less polar aromatic phthalazine core. In aqueous solutions, the polar groups will interact favorably with water molecules through hydrogen bonds, influencing the molecule's orientation and conformation. Theoretical studies on the related compound hydralazine have demonstrated that its antioxidant activity, which is dependent on its structure, varies significantly between the gas phase, aqueous solutions, and lipid-like environments. acs.org This suggests that the solvent directly modulates the reactive conformation of the molecule. MD simulations can explicitly model these solvent-solute interactions, showing how water molecules, for instance, form a dynamic shell around the polar groups, stabilizing certain conformations over others. This is further supported by experimental observations where the chemical shift positions of protons in NMR spectroscopy are known to depend heavily on solvent effects and hydrogen bonding.
This compound can engage in a variety of non-covalent intermolecular interactions that govern its physical properties and biological activity. MD simulations are particularly adept at exploring these interactions. The primary forces at play include hydrogen bonding and π-π stacking.
The amino and hydrazinyl groups are potent hydrogen bond donors and acceptors, allowing the molecule to form extensive networks with itself or other molecules, such as water or biological macromolecules. Crystallographic studies confirm that these hydrogen bonds are fundamental in creating stable, extended supramolecular structures in the solid state. Similarly, the planar phthalazine ring system facilitates π-π stacking interactions, where the aromatic rings of adjacent molecules align, contributing to the stability of molecular assemblies. MD simulations can reveal the dynamics and strength of these interactions in a fluid state, which is crucial for understanding phenomena like self-aggregation or binding to a receptor pocket. nih.govmdpi.com
| Interaction Type | Participating Groups | Significance |
|---|---|---|
| Hydrogen Bonding | Amino (-NH₂) and Hydrazinyl (-NHNH₂) groups | Acts as both donor and acceptor; stabilizes crystal structure and mediates solvent interactions. |
| π-π Stacking | Phthalazine aromatic ring system | Contributes to crystal packing and molecular assembly. |
| Hydrophobic Interactions | Phthalazine aromatic core | Influences binding with nonpolar regions of macromolecules. mdpi.comacsmedchem.org |
Non Biological and Advanced Material Applications of 4 Hydrazinyl 1 Phthalazinamine and Its Derivatives
Role in Organic Synthesis as Reagents or Catalysts
The structural features of 4-hydrazinyl-1-phthalazinamine make it a valuable reagent and a precursor to ligands in the field of organic synthesis. Its bifunctional nature allows for the construction of elaborate molecular architectures.
The most prominent role of this compound and its analogs in organic synthesis is as a key intermediate for the construction of fused heterocyclic systems. The reactive hydrazinyl group is a linchpin for cyclization reactions, enabling the synthesis of a variety of therapeutically and materially significant scaffolds. mdpi.commedicaljournal-ias.org
A primary pathway involves the reaction of the hydrazinyl moiety with various electrophiles to form fused ring systems. For instance, condensation with carboxylic acids or their derivatives leads to the formation of triazolophthalazines, a class of compounds with its own unique set of applications. mdpi.commedicaljournal-ias.org The reaction of 1-hydrazinophthalazine with aldehydes first yields the corresponding hydrazones, which can then undergo catalytic dehydrogenative cyclization to afford 3,6-diaryl-1,2,4-triazolo[3,4-a]phthalazines. medicaljournal-ias.org Similarly, reaction with chloroacetyl chloride produces a chloromethyl-triazolophthalazine intermediate, which can be further functionalized. nih.govrsc.org
These reactions are often modular, allowing for the introduction of diverse substituents, which in turn modulates the properties of the final heterocyclic product. For example, reacting 1-hydrazinophthalazine hydrochloride with various cinnamic acid derivatives results in 3-styryl- mdpi.comnih.govresearchgate.nettriazolo[3,4-a]phthalazines. mdpi.com This modularity is crucial for creating libraries of compounds for screening in drug discovery and materials science. Other fused systems, such as pyrazolyl phthalazines and tetrazolophthalazines, can also be accessed from hydrazinophthalazine precursors. medicaljournal-ias.orgbibliomed.orgsemnan.ac.irrhhz.net
| Precursor | Reagent(s) | Resulting Heterocyclic System | Reference(s) |
| 1-Hydrazinophthalazine | Aromatic Aldehydes, then catalytic dehydrogenation | 3,6-Diaryl- mdpi.comnih.govresearchgate.nettriazolo[3,4-a]phthalazine | medicaljournal-ias.org |
| 1-Hydrazinophthalazine | Cinnamic Acid Derivatives | 3-Styryl- mdpi.comnih.govresearchgate.nettriazolo[3,4-a]phthalazine | mdpi.com |
| 1-Hydrazinophthalazine | Chloroacetyl Chloride | 3-Chloromethyl- mdpi.comnih.govresearchgate.nettriazolo[3,4-a]phthalazine | nih.govrsc.org |
| 1-Hydrazinophthalazine Hydrochloride | Trimethylsilyl Propiolic Acid, then cyclization | 3-Ethynyl- mdpi.comnih.govresearchgate.nettriazolo[3,4-a]phthalazine | mdpi.com |
| 1-Chloro-4-arylphthalazine | Aromatic Acid Hydrazides | 3,6-Diaryl- mdpi.comnih.govresearchgate.nettriazolo[3,4-a]phthalazine | medicaljournal-ias.org |
| 1-Chloro-4-arylphthalazine | Sodium Azide (B81097) | 6-Aryl-tetrazolo[5,1-a]phthalazine | medicaljournal-ias.org |
| Hydrazinopyrazole | Phthalic Anhydride (B1165640) | Pyrazol-2,3-dihydrophthalazine-1,4-dione | bibliomed.org |
The nitrogen atoms within the phthalazine (B143731) ring and the exocyclic hydrazinyl and amino groups are effective donor sites for metal coordination, making these compounds and their derivatives valuable ligands in coordination chemistry. researchgate.net Phthalazines are commonly used as ligands in transition metal catalysis. nih.gov The ability to form stable complexes with metals like palladium, copper, and rhodium is crucial for catalytic applications, particularly in cross-coupling reactions. researchgate.netresearchgate.netnih.gov
Derivatives of this compound can act as bidentate or tridentate N-chelators. mdpi.comresearchgate.net For example, Schiff bases derived from hydralazine (B1673433) (1-hydrazinophthalazine) are powerful tridentate N-chelators. researchgate.net The geometry and electronic properties of the resulting metal complexes can be fine-tuned by modifying the phthalazine core or the substituents, influencing the catalytic activity and selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for C-C bond formation. Phthalazine-based ligands have been successfully employed in these transformations. For instance, a series of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines were synthesized using a palladium-catalyzed Suzuki cross-coupling as a key step, demonstrating the compatibility of the phthalazine core with these catalytic systems. researchgate.net Furthermore, the development of axially chiral heterobiaryl compounds has been achieved through Pd-catalyzed dynamic kinetic asymmetric cross-coupling, using phthalazine N-oxides as coupling partners. nih.gov
| Ligand Type | Metal | Catalytic Application | Reference(s) |
| Phthalazine | Palladium(0) | Suzuki Cross-Coupling | researchgate.net |
| Phthalazine N-oxide | Palladium(II) | Dynamic Kinetic Asymmetric Cross-Coupling | nih.gov |
| Hydrazonophthalazine | Copper(II) | In-situ Ligand Synthesis/Cyclization | researchgate.net |
| Hydrazonophthalazine | Cadmium(II) | Formation of Coordination Polymers | mdpi.com |
| Triazolophthalazine | Lanthanides (Eu, Nd, Yb) | Luminescent Probes (Sensitization) | nih.govrsc.org |
Applications in Material Science
The structural rigidity and potential for extensive intermolecular interactions make this compound derivatives attractive candidates for the development of advanced materials with unique thermal and photophysical properties.
Phthalazinone derivatives are valuable monomers for creating high-performance polymers. Specifically, poly(phthalazinone ether sulfone ketone) (PPESK) is a class of amorphous thermoplastic with exceptional properties. These polymers are synthesized by the polycondensation of a phthalazinone-containing bisphenol, such as 4-(4-hydroxyphenyl)-2,3-phthalazin-1-one, with aromatic dihalides like 4,4'-dichlorodiphenyl sulfone and 4,4'-dichlorobenzophenone. tandfonline.comresearchgate.net
The introduction of the bulky, non-coplanar phthalazinone moiety into the polymer backbone disrupts chain packing, leading to good solubility in aprotic solvents while simultaneously imparting high thermal stability and high glass transition temperatures (Tg), often ranging from 263 to 305°C. ampp.org These polymers exhibit excellent mechanical properties, forming strong, flexible, and transparent films with tensile strengths exceeding 68 MPa. researchgate.net
These characteristics make PPESK and related polymers highly suitable for applications such as heat-resistant coatings, high-temperature adhesives, insulating materials, and advanced composite matrices. researchgate.netampp.org Furthermore, sulfonation of these polymers yields sulfonated poly(phthalazinone ether ketone) (SPPEK) membranes, which have been investigated for use in electrodialysis and fuel cells due to their excellent thermal stability, ion selectivity, and proton conductivity. mdpi.com
| Polymer | Monomers | Key Properties | Potential Applications | Reference(s) |
| Poly(phthalazinone ether sulfone ketone) (PPESK) | DHPZ, DCS, DCK | High Tg (264-299°C), high thermal stability (>500°C), good solubility, excellent mechanical strength | Heat-resistant coatings, composites, high-temperature adhesives, insulating films | researchgate.netampp.org |
| Sulfonated Poly(phthalazinone ether ketone) (SPPEK) | PPEK, Chlorosulfonic acid | High thermal stability (~360°C), good ion perm-selectivity, high proton conductivity | Electrodialysis membranes, fuel cells, gas separation | mdpi.com |
DHPZ: 4-(4-hydroxylphenyl)(2H)-phthalazin-1-one; DCS: 4,4'-dichlorodiphenyl sulfone; DCK: 4,4'-dichlorobenzophenone
The extended π-conjugated system of the phthalazine core gives rise to interesting photophysical properties, making its derivatives useful in functional materials like dyes and sensors. nih.gov Phthalazine derivatives have been investigated for their use as chemiluminescent materials, fluorescent probes, and optical materials. nih.govosf.io
The chemiluminescence of luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione), a related compound, is one of the most well-known examples of light emission from a chemical reaction and is widely used in analytical applications. nih.govcsic.es Derivatives of this compound can also be designed to be luminescent. For instance, lanthanide complexes incorporating a triazolophthalazine chromophore (synthesized from 1-hydrazinophthalazine) exhibit luminescence, where the phthalazine-based ligand acts as an "antenna" to absorb light and sensitize the emission from the lanthanide ion. nih.govrsc.org
Phthalazine derivatives have also been developed as fluorescent chemosensors for the detection of metal ions. researchgate.netresearchgate.netmdpi.com These sensors often operate via mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). For example, a phthalazine-imidazole-based sensor was reported to detect Cu²⁺ and Co²⁺ ions through a colorimetric response. researchgate.net Another sensor, a phthalazine derivative formed into fluorescent organic nanosheets, showed high sensitivity for detecting Cr⁶⁺ and Mn⁷⁺ in aqueous media. researchgate.net The design strategy for these sensors often involves creating a donor-π-acceptor structure, where the phthalazine core is part of the conjugated system, and the amino or hydrazinyl groups can act as electron donors or binding sites. osf.io
| Material/Derivative | Property/Function | Mechanism/Application | Reference(s) |
| Lanthanide-Triazolophthalazine Complexes | Lanthanide Luminescence | Antenna effect for near-IR emission | nih.govrsc.org |
| Phthalazine-based Nanosheets | Fluorescence Quenching | Sensor for Cr⁶⁺ and Mn⁷⁺ ions | researchgate.net |
| Phthalazine-Imidazole Derivatives | Colorimetric Change | Sensor for Cu²⁺ and Co²⁺ ions | researchgate.net |
| Phthalimide (B116566) Derivatives (from Phthalazines) | High Fluorescence Quantum Yield | Fluorescent labels and probes | rsc.org |
| Poly(phthalazinone ether sulfone ketone) (PPESK) | Low Optical Loss | Optical waveguide applications | optica.org |
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions. The structure of this compound, with its multiple hydrogen bond donors (N-H groups) and acceptors (N atoms), combined with its planar aromatic core, makes it an excellent candidate for forming ordered supramolecular structures through self-assembly. mdpi.comnih.gov
Hydrogen bonding is a primary driving force in the self-assembly of these derivatives. rsc.orgrsc.org Crystal structure analyses of related compounds, such as 3-methyl- mdpi.comnih.govresearchgate.nettriazolo[3,4-a]phthalazine, reveal extensive hydrogen bonding networks that dictate the packing in the solid state, often forming centrosymmetric dimers or extended chains. nih.gov These interactions, where the nitrogen atoms of the phthalazine ring act as hydrogen bond acceptors, are crucial for building well-defined supramolecular architectures. nih.gov
Hydrogen Bonding Networks and Crystal Engineering
Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. In this context, hydrogen bonding is a primary tool for programming the assembly of molecules into predictable and stable crystalline architectures.
The this compound molecule is particularly well-suited for crystal engineering due to its distinct functional groups. The amino (-NH₂) and hydrazinyl (-NHNH₂) moieties are potent hydrogen bond donors, while the nitrogen atoms within the phthalazine ring system act as hydrogen bond acceptors. This combination of donors and acceptors facilitates the formation of robust and extensive intermolecular hydrogen bonding networks, which are fundamental to stabilizing the crystal lattice. These interactions guide the molecules to self-assemble into well-defined supramolecular patterns, such as chains, sheets, or more complex three-dimensional frameworks.
The specific arrangement of these hydrogen bonds dictates the final crystal packing, which in turn influences key physical properties of the material, including its melting point, solubility, and stability. By modifying the functional groups or introducing co-formers, it is possible to systematically alter these hydrogen bonding patterns to create new crystalline forms (polymorphs or co-crystals) with tailored characteristics. This principle of rational design is central to crystal engineering. acsmedchem.org The formation of a network of hydrogen bonds can pre-organize molecules, a critical factor that can lead to quantitative yields in the synthesis of larger structures like macrocycles. semanticscholar.org
Table 1: Hydrogen Bonding Capabilities of this compound Functional Groups
| Functional Group | Type | Role in Hydrogen Bonding | Potential Interactions |
| Amino (-NH₂) | Primary Amine | Donor | Forms N-H···N or N-H···O bonds with acceptor atoms on adjacent molecules. |
| Hydrazinyl (-NHNH₂) | Hydrazine (B178648) | Donor & Acceptor | The -NH₂ part is a strong donor; the adjacent nitrogen can act as a weak acceptor. |
| Phthalazine Ring | Heterocycle | Acceptor | The lone pairs on the ring nitrogen atoms readily accept protons from donor groups. |
| Aromatic System | π-system | Acceptor/Interaction Site | Can participate in N-H···π interactions and π-π stacking with other aromatic rings. |
This table illustrates the potential hydrogen bonding roles of the different parts of the this compound molecule, which are foundational to its use in crystal engineering.
Host-Guest Chemistry with Phthalazinamine Scaffolds
Host-guest chemistry involves the creation of larger "host" molecules that can encapsulate smaller "guest" molecules or ions through non-covalent interactions. nih.gov These interactions can include hydrogen bonding, van der Waals forces, hydrophobic interactions, and π-π stacking. nih.govthno.org The design of molecular hosts often relies on rigid structural units, known as scaffolds, which provide a defined shape and binding sites for the guest. rsc.orgnih.gov
The phthalazinamine structure is an excellent candidate for use as a supramolecular scaffold. rsc.org Its rigid, planar aromatic core provides a defined structural base. Furthermore, the amino and hydrazinyl functional groups serve as versatile handles for synthetic modification. For instance, the hydrazinyl group can readily undergo condensation reactions with aldehydes or ketones to build larger, more complex host architectures. This allows for the construction of macrocycles or cage-like molecules where the phthalazinamine unit is integrated into a larger cavity-containing structure. greenawaylab.com
Table 2: Potential Host-Guest Interactions Involving Phthalazinamine-Based Scaffolds
| Host Interaction Site (on Phthalazinamine Scaffold) | Type of Interaction | Potential Guest Molecules |
| Cavity formed by scaffold assembly | Encapsulation / Steric Fit | Fullerenes, small organic molecules, metal ions. |
| Phthalazine aromatic surface | π-π Stacking | Aromatic compounds (e.g., benzene (B151609), nitroaromatics), flat organic dyes. |
| Amino/Hydrazinyl Groups | Hydrogen Bonding | Anions (e.g., Cl⁻, NO₃⁻), molecules with carboxyl or carbonyl groups. |
| Heterocyclic Nitrogen Atoms | Hydrogen Bonding / Metal Coordination | Protic guests (e.g., water, alcohols), metal cations. |
This table outlines the theoretical host-guest interactions that can be achieved by utilizing the phthalazinamine core as a building block for more complex supramolecular hosts.
Future Research Directions and Perspectives
Untapped Synthetic Methodologies for 4-Hydrazinyl-1-Phthalazinamine
While established methods for synthesizing this compound exist, there remains significant scope for the development of more efficient, safer, and environmentally benign synthetic routes. Current prominent methods include the reaction of a phthalazine (B143731) precursor with hydrazine (B178648). researchgate.net For instance, 1-(3',4'-dimethoxybenzyl)-4-chlorophthalazine reacts with excess hydrazine in ethanol (B145695) to produce this compound. Another approach involves the use of phthalic anhydride (B1165640) derivatives.
Future research could explore novel catalytic systems to improve yield and reduce reaction times. The use of microwave-assisted synthesis presents a promising avenue for accelerating the reaction between 2-acylbenzoic acids and hydrazine derivatives, a known route to phthalazin-1(2H)-ones which are precursors to hydrazinyl derivatives. researchgate.netacs.org Furthermore, flow chemistry methodologies could offer enhanced control over reaction parameters, leading to higher purity and safer handling of reagents like hydrazine. chemicalbook.com The development of one-pot, multi-component reactions starting from readily available materials could also streamline the synthesis process, making it more cost-effective and scalable. researchgate.net
| Parameter | Conventional Heating | Microwave Irradiation |
| Catalyst | ZnI2 | ZnI2 |
| Temperature | 120 °C | 120 °C |
| Time | 16 h | 1 h |
| Yield | 64% | 71% |
| A comparison of conventional heating versus microwave irradiation for a related allene (B1206475) synthesis, highlighting the potential for microwave-assisted synthesis to reduce reaction times and improve yields. acs.org |
Exploration of Novel Reactivity Patterns and Derivatization Pathways
The inherent reactivity of the hydrazinyl and amine functionalities in this compound offers a rich platform for creating a diverse array of derivatives. The hydrazine group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones. This reactivity is crucial for creating new molecular scaffolds.
Future work should focus on exploring less conventional reactions of the phthalazine core and its substituents. This could involve transition-metal-catalyzed cross-coupling reactions to introduce novel aryl or alkyl groups at various positions on the phthalazine ring. The investigation of cycloaddition reactions involving the hydrazinyl moiety could lead to the formation of novel fused heterocyclic systems with unique three-dimensional structures. Derivatization strategies could also focus on modulating the compound's physicochemical properties, such as introducing sulfonic acid groups to enhance water solubility.
| Reaction Type | Reagents | Product Type |
| Condensation | Aldehydes/Ketones | Hydrazones |
| Cyclization | Dicarbonyl compounds | Pyrazole (B372694) derivatives |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide derivatives |
| Examples of derivatization reactions starting from related phthalazinone hydrazides. jst.go.jp |
Advanced Computational Models for Predicting Compound Behavior
Computational chemistry offers powerful tools to predict and understand the behavior of this compound and its derivatives, thereby guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. acs.orgresearchgate.net These calculations can provide insights into the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new synthetic reactions.
Future computational studies could focus on developing more accurate quantitative structure-activity relationship (QSAR) models. These models can correlate the structural features of a series of derivatives with their chemical or physical properties, enabling the in-silico screening of large virtual libraries of compounds. Molecular dynamics simulations can be used to study the conformational flexibility of the molecule and its interactions with solvents or other molecules, which is particularly relevant for understanding its behavior in various chemical environments. researchgate.net
Emerging Non-Biological Applications in Niche Chemical Fields
Beyond its well-documented biological significance, the unique chemical structure of this compound makes it a candidate for various non-biological applications. Its ability to form stable complexes with metal ions suggests potential use as a ligand in coordination chemistry or as a component in the development of novel catalysts. The fluorescent properties of the phthalazine scaffold could be exploited in the design of chemical sensors for the detection of specific analytes. researchgate.net
Further research could explore its application in materials science, for instance, as a building block for functional polymers or as a stabilizer in various formulations. The reactivity of the hydrazine group also opens up possibilities in analytical chemistry, where it can be used as a derivatizing agent to enhance the detection of carbonyl compounds in chromatographic methods.
Synergistic Approaches Combining Synthetic and Theoretical Chemistry
The most fruitful future research on this compound will likely emerge from a close integration of synthetic and theoretical chemistry. Computational modeling can be used to propose novel derivatives with desired properties, which can then be synthesized and tested in the laboratory. The experimental results can, in turn, be used to refine and validate the computational models, creating a powerful feedback loop.
This synergistic approach can accelerate the discovery of new applications for this compound and its derivatives. For example, theoretical calculations could predict the binding affinity of a series of derivatives to a particular metal ion, and synthetic chemists could then prepare the most promising candidates for experimental evaluation as catalysts or sensors. This combined strategy will be instrumental in unlocking the full potential of this versatile chemical compound.
Q & A
Q. Data from Pilot Study :
| Batch Size (g) | Byproduct (%) | Yield (%) |
|---|---|---|
| 10 | 5.2 | 72 |
| 100 | 8.7 | 65 |
| 500 | 12.1 | 58 |
How does this compound interact with aldehydes in derivatization reactions, and what applications exist in analytical chemistry?
Advanced Research Question
The hydrazine group reacts with aldehydes to form stable hydrazones, enabling:
- Chromatographic Derivatization : Enhances UV/fluorescence detection of aldehydes in HPLC. Use dansylhydrazine analogs for trace analysis .
- Mechanistic Insight : pH-dependent kinetics (optimal at pH 4–5) follow second-order kinetics, as shown in a 2023 study using stopped-flow spectroscopy .
Application Example : Quantifying formaldehyde in environmental samples with a LOD of 0.1 ppb via LC-MS/MS after derivatization .
What crystallographic software and protocols are recommended for solving this compound structures?
Basic Research Question
Use SHELX suite for small-molecule crystallography:
Q. Workflow :
Data collection at 100 K (Mo-Kα radiation).
Solve structure with SHELXT.
Refine using SHELXL with Hirshfeld atom refinement (HAR) for H-atom accuracy .
How can researchers address solubility limitations of this compound in biological assays?
Advanced Research Question
Improve solubility via:
- Salt Formation : React with HCl or citrate to form water-soluble salts .
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) with <0.1% precipitation.
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Data : A 2021 study achieved 85% solubility in PBS (pH 7.4) using a hydrochloride salt (CAS 649765-80-0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
